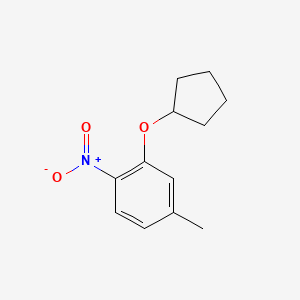

3-Cyclopentyloxy-4-nitrotoluene

Beschreibung

Eigenschaften

Molekularformel |

C12H15NO3 |

|---|---|

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

2-cyclopentyloxy-4-methyl-1-nitrobenzene |

InChI |

InChI=1S/C12H15NO3/c1-9-6-7-11(13(14)15)12(8-9)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

InChI-Schlüssel |

QGWYBHXNWIROHV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCCC2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

To contextualize 3-cyclopentyloxy-4-nitrotoluene, we compare it with structurally related nitroaromatic compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Physicochemical Properties

Key Observations:

- Molecular Weight and Lipophilicity : The cyclopentyloxy group increases molecular weight by ~50 g/mol compared to chloro and methoxy analogs, enhancing lipophilicity. This makes 3-cyclopentyloxy-4-nitrotoluene more suitable for lipid-rich environments (e.g., membrane penetration).

- Steric Effects : The bulky cyclopentyloxy group may hinder reactions at the aromatic ring or nitro group, unlike the smaller chloro or methoxy substituents.

- Solubility: Chloro and methoxy derivatives exhibit moderate aqueous solubility, while the cyclopentyloxy analog is expected to be poorly water-soluble due to its nonpolar substituent.

Reactivity and Stability

- Electrophilic Substitution : The chloro group in 3-chloro-4-nitrotoluene is strongly electron-withdrawing, directing further electrophilic substitution to specific positions. In contrast, the cyclopentyloxy group’s electron-donating oxygen may create competing electronic effects, though steric bulk likely dominates, reducing reactivity .

- Reduction of Nitro Group : All three compounds can undergo nitro reduction to amines. However, steric hindrance in the cyclopentyloxy derivative may slow reaction kinetics compared to smaller analogs.

- Thermal Stability : The cyclopentyloxy group’s stability under high temperatures is untested but inferred to be comparable to other ethers, which are generally less stable than chloro-substituted aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.